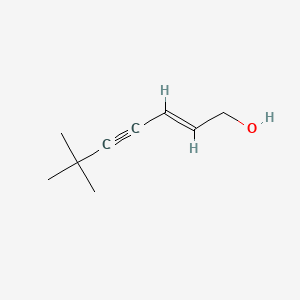
1-ヒドロキシ-6,6-ジメチル-2-ヘプテン-4-イン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known as HDMHY, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of the natural product squalene, which is a precursor to cholesterol and other important biomolecules. In
科学的研究の応用
医薬品中間体 {svg_1}
この化合物は、様々な医薬品の製造における医薬品中間体として使用されます。 特に、テルビナフィン代謝物のN-デスメチルテルビナフィンの合成に使用されます {svg_2}。 テルビナフィンは、ナフチフィンに関連する経口活性抗真菌剤のジアリルアミンです {svg_3}.
(E)-1-クロロ-6,6-ジメチル-2-ヘプテン-4-アルキンの合成 {svg_4}
この化合物は、合成塩酸テルビナフィンの製造における主要な中間体である(E)-1-クロロ-6,6-ジメチル-2-ヘプテン-4-アルキンの合成に使用されます {svg_5}。 このプロセスは、アルカリによる加水分解反応、薗頭カップリング反応、塩素化剤との反応を含みます {svg_6}.
新規オリゴビピリジン配位子の合成 {svg_7}
“1-ヒドロキシ-6,6-ジメチル-2-ヘプテン-4-イン”とは直接関連しませんが、“6,6′-ジメチル-2,2′-ビピリジル”などの類似の化合物は、新規オリゴビピリジン配位子の合成に使用されてきました {svg_8}。 “1-ヒドロキシ-6,6-ジメチル-2-ヘプテン-4-イン”は、新規配位子の合成においても同様の用途が考えられます。
作用機序
Target of Action
It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.
Mode of Action
As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .
Biochemical Pathways
The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .
Pharmacokinetics
Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .
生化学分析
Biochemical Properties
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.
Cellular Effects
The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.
Molecular Mechanism
At the molecular level, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.
Transport and Distribution
The transport and distribution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Methyl-3-hexyne", "Bromoethane", "Sodium hydroxide", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-Methyl-3-hexyne is reacted with bromoethane in the presence of sodium hydroxide to form 2-bromo-3-methylhexane.", "Step 2: 2-Bromo-3-methylhexane is treated with sodium hydride to form 3-methyl-2-hexene.", "Step 3: 3-Methyl-2-hexene is reacted with sodium borohydride in methanol to form 3-methyl-2-hexanol.", "Step 4: 3-Methyl-2-hexanol is treated with hydrochloric acid to form 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.", "Step 5: The product is purified by washing with water and drying with sodium sulfate." ] } | |
CAS番号 |
114311-70-5 |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
6,6-dimethylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |
InChIキー |
GALYLLJOCKLAGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CCO |
正規SMILES |
CC(C)(C)C#CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl](/img/no-structure.png)
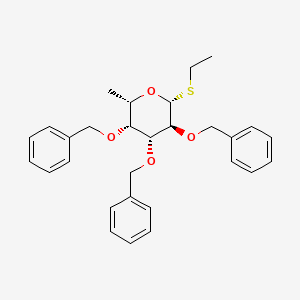
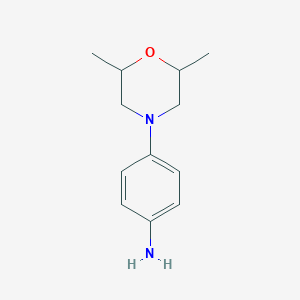
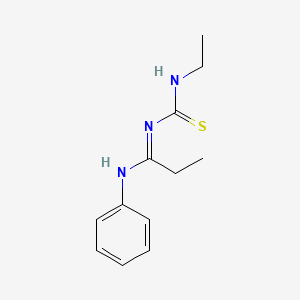

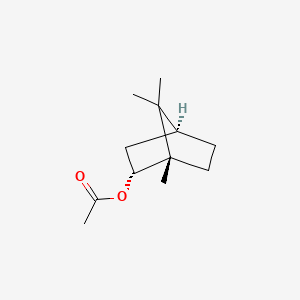

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)